N6-benzyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
The compound N6-benzyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at the N4 and N6 positions. The N4 position is occupied by a 3,4-dimethylphenyl group, while the N6 position features a benzyl moiety. Such substitutions are critical for modulating biological activity and physicochemical properties. Pyrazolo[3,4-d]pyrimidines are recognized for their structural similarity to purines, enabling interactions with kinase and enzyme targets, particularly in anticancer research .
Synthesis of this class typically involves chlorination of pyrazolo[3,4-d]pyrimidin-4-one precursors followed by nucleophilic substitution with amines. For example, and describe methods where chlorinated intermediates react with aromatic amines or hydrazines under reflux to yield target compounds .
Properties
IUPAC Name |
6-N-benzyl-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6/c1-18-13-14-21(15-19(18)2)29-24-23-17-28-32(22-11-7-4-8-12-22)25(23)31-26(30-24)27-16-20-9-5-3-6-10-20/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFXJMLMGLTLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through hydrogen bonding and electron/energy transfers. These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in electron/energy transfer pathways. The downstream effects of these pathways could include changes in cellular energy production and signal transduction.
Biological Activity
N6-benzyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C26H24N6
- Molecular Weight : 452.508 g/mol
- Structural Features : The compound features a pyrazolo[3,4-d]pyrimidine core with multiple substituents including benzyl and dimethylphenyl groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell cycle regulation. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK6, leading to G1 cell cycle arrest. This inhibition results in significant reductions in cell proliferation in various cancer cell lines.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor activities against several cancer types:
- Breast Cancer : The compound demonstrated superior inhibitory effects compared to palbociclib in human breast cancer cells.
- Gastric Cancer : Similar antitumor efficacy was observed in human gastric cancer cells.
Research Findings
Recent studies have explored the pharmacokinetics and efficacy of this compound:
| Study | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study 1 | A549 (lung) | 8.21 | Potent anti-proliferative activity |
| Study 2 | HCT-116 (colon) | 19.56 | Effective against mutant EGFR |
| Study 3 | MCF-7 (breast) | Not specified | Superior compared to palbociclib |
Case Studies
- In Vitro Studies : In a series of experiments involving various cancer cell lines, this compound showed IC50 values indicating strong anti-proliferative effects. For instance, against the A549 lung cancer cell line, the compound exhibited an IC50 value of 8.21 µM.
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound’s action is mediated through the inhibition of CDK6, which plays a crucial role in regulating the G1 phase of the cell cycle. This inhibition leads to cell cycle arrest and subsequent apoptosis in sensitive cancer cells.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound may have favorable absorption and distribution characteristics conducive for therapeutic applications. Further studies are required to fully elucidate its metabolic pathways and excretion mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below compares the target compound with four structurally related analogs:
Key Observations:
- In contrast, the dimethylaminoethyl group in ’s compound introduces polarity, aiding solubility and enabling PRMT5 inhibition .
- Bioactivity: The dimethylaminoethyl analog (CAS 1005307-86-7) demonstrates explicit antitumor activity as a PRMT5 inhibitor, while the target compound’s activity is inferred from its structural class .
- Solubility: The chloro-methyl derivative (CAS 878064-24-5) has notably low solubility (0.5 µg/mL), highlighting the trade-off between lipophilic substitutions and pharmacokinetic properties .
Physicochemical and Pharmacokinetic Profiles
- Molecular Weight : The target compound (~446.5 g/mol) exceeds the typical range for drug-like molecules (~500 g/mol), which may limit bioavailability.
- Storage Stability: Compounds like the dimethylaminoethyl analog require storage at 2–8°C under inert atmospheres, suggesting sensitivity to light and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
